![molecular formula C23H23NO4 B2710151 1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione CAS No. 2034468-62-5](/img/structure/B2710151.png)
1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a compound named “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-methylbenzenesulfinate)” was synthesized and examined for its adsorption properties . Another compound, “3’-Hydroxy-6’-(4-vinylphenyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one”, was synthesized by reacting “N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine” and "5(6)-fluorescein-isothiocyanate" .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the isobenzofuran fused-ring system of the compound “1-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)-3-[4-({4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)phenyl]thiourea methanol monosolvate” is close to planar and oriented almost perpendicular to the central ring of the xanthene system .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
A study by Moltzen, Perregaard, and Meier (1995) revealed that spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives exhibit significant sigma ligand affinity and selectivity. The research highlighted the importance of the N-substituent in determining both affinity and selectivity towards sigma 1 and sigma 2 binding sites. It was found that medium-sized N-substituents resulted in potent yet unselective compounds, whereas adjustments in chain length and lipophilicity of the N-substituent led to compounds with high affinity for sigma 2 binding sites and selectivity for sigma 2 over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Agents
Research by Bauer et al. (1976) focused on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The study aimed at exploring the antitetrabenazine activity of these compounds, indicating their potential as CNS agents (Bauer et al., 1976).
Novel Synthetic Approaches
Another intriguing aspect of research on this compound class includes novel synthetic methodologies. Mahdavinia, Mohammadizadeh, Ariapour, and Alborz (2014) developed an efficient, chemoselective one-pot procedure for synthesizing new 3H-spiro[isobenzofuran-1,2′-pyrrole]-3,3′(1′H)-dione derivatives. This methodology underscores the versatility and potential for diversification in the synthesis of spiro[isobenzofuran] derivatives, which could expand their applicability in scientific research (Mahdavinia et al., 2014).
Future Directions
Future research could focus on the synthesis and characterization of “1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione” and similar compounds. For instance, molecules of sodium “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate)” were pre-buried into the SnO2 electron transport layer, which resulted in modification of the SnO2 and perovskite interface . This could be a potential area of exploration for the exact compound.
properties
IUPAC Name |
1-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-20(17-7-2-1-3-8-17)11-6-12-21(26)24-15-13-23(14-16-24)19-10-5-4-9-18(19)22(27)28-23/h1-5,7-10H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSYKBPCSVGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

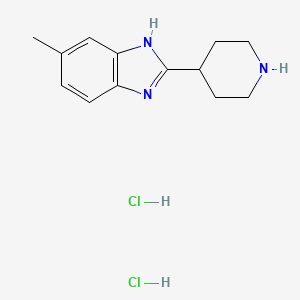

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)
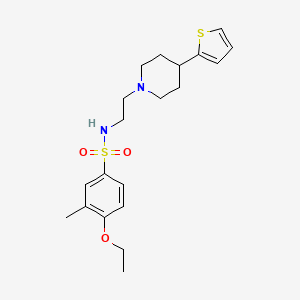
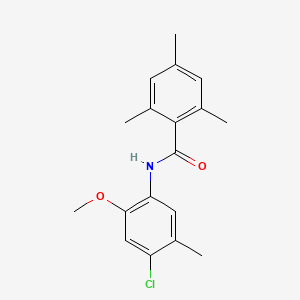


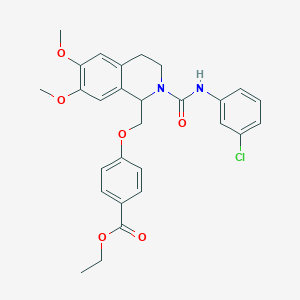
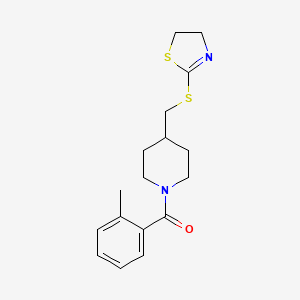
![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2710087.png)

![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)